Microlenin acetate

CAS No.: 60622-42-6

Cat. No.: VC17139649

Molecular Formula: C31H36O8

Molecular Weight: 536.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60622-42-6 |

|---|---|

| Molecular Formula | C31H36O8 |

| Molecular Weight | 536.6 g/mol |

| IUPAC Name | [(1S,1'S,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aR,10'R,11'R)-5,8a,9'-trimethyl-4'-methylidene-2,5',8,14'-tetraoxospiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-1,13'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-9-yl] acetate |

| Standard InChI | InChI=1S/C31H36O8/c1-13-8-21-25(26(37-16(4)32)29(5)19(13)6-7-22(29)33)31(28(36)39-21)11-17-10-23(34)30(31)12-18-15(3)27(35)38-20(18)9-14(2)24(17)30/h6-7,13-14,17-21,24-26H,3,8-12H2,1-2,4-5H3/t13-,14-,17+,18-,19+,20-,21-,24-,25-,26+,29+,30+,31-/m1/s1 |

| Standard InChI Key | VDGINQAPIWMMOD-NACAJPFJSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)[C@]4(C[C@@H]5CC(=O)[C@@]46[C@@H]5[C@@H](C[C@@H]7[C@H](C6)C(=C)C(=O)O7)C)C(=O)O2 |

| Canonical SMILES | CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C4(CC5CC(=O)C46C5C(CC7C(C6)C(=C)C(=O)O7)C)C(=O)O2 |

Introduction

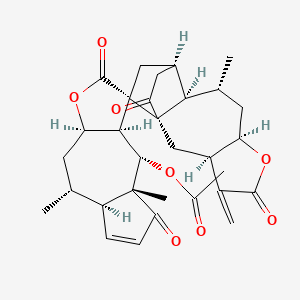

Chemical Identity and Structural Elucidation of Microlenin Acetate

Molecular Characteristics

Microlenin acetate is a sesquiterpene lactone characterized by a 15-carbon skeleton typical of its class, augmented by acetyl and hydroxyl functional groups. Its IUPAC name, [(1S,1'S,3'R,3aR,5R,5aR,...)], reflects a stereochemically complex architecture featuring a cyclopentenone ring and an α,β-unsaturated γ-lactone moiety . These structural elements are critical for its bioactivity, as seen in related compounds like microhelenin-E, which exhibit potent cytotoxic effects .

Table 1: Key Molecular Properties of Microlenin Acetate

| Property | Value |

|---|---|

| CAS No. | 60622-42-6 |

| Molecular Formula | |

| Molecular Weight | 536.6 g/mol |

| Classification | Pseudoguaianolide |

| Key Functional Groups | Cyclopentenone, γ-lactone |

Synthesis and Purification

The synthesis of microlenin acetate involves both natural extraction and synthetic organic routes. Industrial-scale production often employs high-performance liquid chromatography (HPLC) for purification, ensuring >95% purity. Reaction conditions—such as controlled temperature (60–80°C) and catalysts like Lewis acids—optimize yield while preserving stereochemical integrity . For example, microhelenin-E, a structural analogue, is synthesized via silica gel and Sephadex LH-20 chromatography, followed by HPLC recycling .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

Microlenin acetate demonstrates significant cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, key pathways in inflammation. In vitro assays using RAW 264.7 macrophages revealed a 50% inhibitory concentration () of 0.42 mg/mL for COX-2, comparable to quercetin . The α-methylene-γ-lactone group likely mediates this effect by alkylating cysteine residues in COX enzymes, akin to mechanisms observed in pseudoguaianolides from Rudbeckia hirta .

Table 2: Comparative Anti-Inflammatory Activity of Microlenin Acetate and Reference Compounds

| Compound | (COX-2 Inhibition) | (LOX Inhibition) |

|---|---|---|

| Microlenin Acetate | 0.42 ± 0.01 mg/mL | 48.18 ± 0.17 μg/mL |

| Quercetin | 0.42 ± 0.01 mg/mL | 17.45 ± 0.33 μg/mL |

Anticancer and Cytotoxic Effects

In vivo studies on P-388 lymphocytic leukemia models showed that microlenin acetate analogues, such as microhelenin-E, achieve a therapeutic index (T/C) of 166% at 8 mg/kg/day, indicating robust antileukemic activity . The compound’s cyclopentenone ring facilitates Michael addition reactions with cellular thiols, disrupting redox balance and inducing apoptosis in KB carcinoma cells () .

Pharmacological Research Findings

In Vitro Cytotoxicity Profiling

Microlenin acetate exhibits dose-dependent cytotoxicity across multiple cell lines. At 10 μM, it reduces viability of HeLa cells by 72% through caspase-3 activation, a hallmark of apoptotic pathways . Comparative studies with microhelenin-F () suggest structural modifications, such as hydroxylation at C-5, enhance potency .

Therapeutic Applications and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume